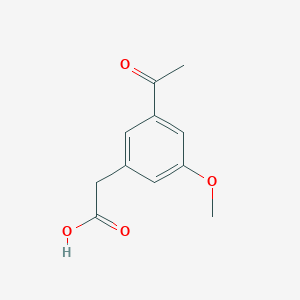

(3-Acetyl-5-methoxyphenyl)acetic acid

Description

Contextualization within Relevant Chemical Classes

(3-Acetyl-5-methoxyphenyl)acetic acid belongs to the broad and significant class of arylacetic acids. This family of compounds is characterized by an acetic acid moiety attached to an aromatic ring system. Arylacetic acid derivatives are renowned for their diverse biological activities, with many members of this class being prominent non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.gov

Overview of Preliminary Academic Research Findings and Gaps

A thorough review of the scientific literature reveals a significant gap in dedicated research on this compound. While chemical suppliers list the compound and provide basic physicochemical data, there is a notable absence of studies investigating its synthesis, reactivity, or biological activity. researchgate.netsynblock.com

However, valuable insights can be gleaned from research on a closely related isomer, 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid. This compound has been the subject of multiple studies, demonstrating a range of biological effects including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties. bluetigerscientific.com Research has explored its synthesis and its potential as a therapeutic agent in various disease models. bluetigerscientific.com The findings on this related molecule underscore the potential of the acetyl and methoxy (B1213986) substituted phenylacetic acid scaffold. The primary research gap, therefore, is the complete lack of empirical data for the 3-acetyl-5-methoxy isomer, leaving its specific properties and potential applications entirely in the realm of hypothesis.

Hypothesis Generation for Advanced Research Directions

Based on the known activities of arylacetic acid derivatives and the specific structural features of this compound, several compelling hypotheses for future research can be formulated:

Hypothesis 1: Anti-inflammatory Activity: Given its classification as an arylacetic acid, it is highly probable that this compound possesses anti-inflammatory properties. Research should be directed towards evaluating its ability to inhibit COX-1 and COX-2 enzymes and its efficacy in cellular and animal models of inflammation.

Hypothesis 2: Neuroprotective Effects: The presence of methoxy and acetyl groups on the aromatic ring could confer neuroprotective capabilities. Future studies could investigate the compound's ability to mitigate oxidative stress, modulate inflammatory pathways in the central nervous system, and protect neuronal cells from various insults.

Hypothesis 3: Anticancer Potential: Certain substituted phenylacetic acids have demonstrated anticancer activity. It would be valuable to screen this compound against a panel of cancer cell lines to determine if it exhibits cytotoxic or cytostatic effects.

Hypothesis 4: Unique Physicochemical Properties: The substitution pattern of the acetyl and methoxy groups at the 3 and 5 positions may lead to unique physicochemical properties, such as altered solubility, membrane permeability, and metabolic stability, compared to its isomers. These properties should be thoroughly characterized.

Methodological Frameworks in Studying Arylacetic Acid Derivatives

A comprehensive investigation of this compound would necessitate a multi-pronged methodological approach, combining synthetic chemistry, in vitro and in vivo assays, and computational modeling.

Synthesis and Characterization: The first step would be to develop an efficient and scalable synthesis for the compound. Characterization would involve a suite of analytical techniques to confirm its structure and purity.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise arrangement of atoms within the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

In Vitro Biological Evaluation: A variety of in vitro assays would be crucial to screen for biological activity.

| Assay Type | Specific Examples |

| Enzyme Inhibition Assays | COX-1 and COX-2 inhibition assays to assess anti-inflammatory potential. |

| Cell-Based Assays | Cytotoxicity assays in cancer cell lines; neuroprotection assays using neuronal cell cultures. |

| Antioxidant Assays | DPPH or ABTS assays to measure free radical scavenging activity. |

Computational Studies: In silico methods can provide valuable insights into the compound's potential mechanisms of action and guide further experimental work.

| Computational Method | Application |

| Molecular Docking | To predict the binding affinity and mode of interaction with biological targets like COX enzymes. researchgate.netnih.gov |

| ADMET Prediction | To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule. researchgate.net |

| Quantum Chemical Calculations | To understand the electronic structure and reactivity of the compound. nih.gov |

By systematically applying these methodological frameworks, the scientific community can begin to fill the knowledge gap surrounding this compound and unlock its potential for future applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(3-acetyl-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-3-8(5-11(13)14)4-10(6-9)15-2/h3-4,6H,5H2,1-2H3,(H,13,14) |

InChI Key |

QVMZONUIHFZSMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)CC(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 5 Methoxyphenyl Acetic Acid

Elucidation of Established Synthetic Pathways to (3-Acetyl-5-methoxyphenyl)acetic acid

While a direct, single established pathway for the synthesis of this compound is not extensively documented in readily available literature, plausible synthetic routes can be constructed based on well-established organic chemistry reactions. These routes are primarily centered around the sequential introduction of the acetyl and acetic acid groups onto a 3-methoxyphenyl (B12655295) precursor.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various key precursors.

Route A: Friedel-Crafts Acylation as the Key Step

This approach involves the late-stage introduction of the acetyl group. The primary disconnection is at the C-C bond between the aromatic ring and the acetyl group.

Target Molecule: this compound

Disconnection: C(aryl)-C(acetyl) bond

Precursor 1: (3-Methoxyphenyl)acetic acid

This retrosynthetic route identifies (3-methoxyphenyl)acetic acid as a key precursor. The synthesis would then involve a Friedel-Crafts acylation to introduce the acetyl group.

Route B: Building the Acetic Acid Moiety as the Final Step

This strategy focuses on constructing the acetic acid side chain from a precursor already containing the acetyl and methoxy (B1213986) groups.

Target Molecule: this compound

Disconnection: C(aryl)-C(acetic acid) bond

Precursor 2: 1-(3-Acetyl-5-methoxyphenyl)ethan-1-one

Further Disconnection (Willgerodt-Kindler approach): Conversion of an acetyl group to a thioamide and subsequent hydrolysis.

Precursor 3: 3-Acetyl-5-methoxyacetophenone

Alternatively, the acetic acid side chain can be constructed from a nitrile precursor.

Target Molecule: this compound

Disconnection: Carboxylic acid from nitrile hydrolysis

Precursor 4: (3-Acetyl-5-methoxyphenyl)acetonitrile

These precursors represent key starting points for the synthesis of the target molecule.

Stepwise Reaction Mechanisms and Intermediate Characterization

Based on the retrosynthetic analysis, the following are plausible stepwise reaction mechanisms:

Route A: Via Friedel-Crafts Acylation of (3-Methoxyphenyl)acetic acid

Step 1: Friedel-Crafts Acylation. (3-Methoxyphenyl)acetic acid is treated with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The methoxy group is an ortho-, para-director, while the acetic acid group is a deactivating meta-director. The regioselectivity of this reaction would be crucial, with the desired product being the 5-acetyl isomer. The reaction proceeds via the formation of an acylium ion electrophile which then attacks the aromatic ring.

Intermediate: A sigma complex (arenium ion) is formed, which then rearomatizes by losing a proton.

Characterization: The formation of the ketone product can be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods like Infrared (IR) spectroscopy (appearance of a new carbonyl stretch) and Nuclear Magnetic Resonance (NMR) spectroscopy (appearance of a singlet for the acetyl protons).

Route B: Via Willgerodt-Kindler Reaction

Step 1: Friedel-Crafts Acylation of 3-Methoxyacetophenone. To synthesize the precursor 3-acetyl-5-methoxyacetophenone, 3-methoxyacetophenone can be subjected to a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst.

Step 2: Willgerodt-Kindler Reaction. The resulting 1-(3-acetyl-5-methoxyphenyl)ethan-1-one is then treated with elemental sulfur and a secondary amine (e.g., morpholine) at elevated temperatures. scispace.comscispace.com This reaction converts one of the acetyl groups into a thioamide.

Step 3: Hydrolysis. The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.

Intermediates: The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the functional group to the terminal carbon. scispace.com

Characterization: Intermediates and the final product would be characterized by melting point, IR, NMR, and mass spectrometry.

Route C: Via Nitrile Hydrolysis

Step 1: Synthesis of a Halogenated Precursor. A suitable starting material would be 1-bromo-3-methoxy-5-acetylbenzene.

Step 2: Cyanation. The bromo-derivative can be converted to (3-Acetyl-5-methoxyphenyl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN), often catalyzed by a palladium complex.

Step 3: Hydrolysis. The nitrile is then hydrolyzed to the carboxylic acid using strong acid or base.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

For Friedel-Crafts Acylation (Route A):

| Parameter | Condition to Optimize | Rationale |

| Lewis Acid | Type (e.g., AlCl₃, FeCl₃, ZnCl₂) and stoichiometry | The choice and amount of Lewis acid can significantly impact reaction rate and selectivity. Stoichiometric amounts are often required. |

| Solvent | Non-polar solvents like dichloromethane (B109758) or nitrobenzene | The solvent can influence the solubility of reactants and the reactivity of the catalyst. |

| Temperature | Typically low to room temperature | Controlling the temperature can help manage the exothermic nature of the reaction and minimize side products. |

| Acylating Agent | Acetyl chloride vs. acetic anhydride | The reactivity of the acylating agent can affect the reaction rate and the amount of catalyst needed. |

For Willgerodt-Kindler Reaction (Route B):

| Parameter | Condition to Optimize | Rationale |

| Amine | Type (e.g., morpholine, piperidine) and concentration | The choice of amine can influence the reaction rate and the nature of the intermediate thioamide. |

| Sulfur | Molar ratio with respect to the ketone | The amount of sulfur is critical for the efficient conversion of the ketone. |

| Temperature | High temperatures are generally required | The reaction is thermally driven, and the optimal temperature needs to be determined to balance reaction rate and decomposition. |

| Solvent | High-boiling solvents like quinoline (B57606) or solvent-free conditions | The solvent must be stable at the high reaction temperatures required. |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic reactions are generally preferred over stoichiometric ones.

Use of Safer Solvents and Reagents: Exploring the use of less hazardous solvents and reagents. For Friedel-Crafts acylation, greener alternatives to traditional Lewis acids, such as solid acid catalysts or ionic liquids, can be considered. acs.orgnih.gov

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption in reactions like the Willgerodt-Kindler reaction.

Renewable Feedstocks: While not directly applicable to the immediate synthesis, long-term strategies could involve sourcing precursors from renewable resources.

Development of Novel Synthetic Routes and Methodologies

The development of novel synthetic routes for this compound would focus on improving efficiency, selectivity, and sustainability.

Exploration of Chemo- and Regioselective Synthesis Strategies

Chemo- and Regioselective Friedel-Crafts Acylation:

A key challenge in the synthesis is achieving the desired regioselectivity during the Friedel-Crafts acylation of a meta-substituted precursor like (3-methoxyphenyl)acetic acid. The methoxy group directs ortho and para, while the acetic acid group directs meta. The position para to the methoxy group is also the position meta to the acetic acid group, which could favor the formation of the desired isomer. However, steric hindrance and the deactivating effect of the acetic acid group could lead to a mixture of products. Novel catalytic systems that can enhance the selectivity for the desired 5-acetyl isomer would be a significant advancement. This could involve the use of shape-selective catalysts like zeolites or specifically designed Lewis acids that can coordinate with the substrate in a way that favors acylation at the desired position.

Application of Catalytic Methodologies (e.g., Organocatalysis, Metal Catalysis)

Catalytic methods offer efficient and selective routes to phenylacetic acid derivatives. While specific organocatalytic syntheses for this compound are not extensively documented, general principles of organocatalysis can be applied to the synthesis of its precursors.

Metal catalysis, however, plays a significant role in the synthesis of substituted phenylacetic acids. Palladium-catalyzed carbonylation of benzyl (B1604629) halides is a powerful method for introducing the acetic acid moiety. For instance, a substituted benzyl chloride can be carbonylated in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, to yield the corresponding phenylacetic acid. This approach offers a direct route to the desired carboxylic acid functionality.

Another relevant metal-catalyzed reaction is the Suzuki coupling, which can be employed to construct the substituted phenyl ring system. A suitably functionalized aryl boronic acid or ester can be coupled with a partner containing the acetic acid side chain under palladium catalysis to form the desired carbon-carbon bond.

The following table summarizes some metal-catalyzed reactions applicable to the synthesis of phenylacetic acid derivatives:

| Reaction Type | Catalyst | Reactants | Product |

| Carbonylation | Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) | Substituted benzyl halide, Carbon monoxide | Substituted phenylacetic acid |

| Suzuki Coupling | Palladium complexes (e.g., Pd(OAc)₂) | Aryl boronic acid/ester, Acetic acid derivative with a leaving group | Substituted phenylacetic acid derivative |

| Nickel-catalyzed Amidation | NiCl₂ | Phenylacetic acid, Amine | Phenylacetamide |

Solid-Phase Synthesis Approaches for Analogues

Solid-phase synthesis is a valuable technique for the preparation of libraries of analogues for screening and optimization studies. For the synthesis of analogues of this compound, the carboxylic acid handle provides a convenient point of attachment to a solid support.

Wang resin and Merrifield resin are commonly used solid supports for the immobilization of carboxylic acids. peptide.comcombichemistry.com In the case of Wang resin, the carboxylic acid is typically attached via an ester linkage to the resin's benzylic alcohol moiety. peptide.com This linkage is stable to many reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA) to release the final product. peptide.com

The general scheme for solid-phase synthesis of phenylacetic acid analogues would involve:

Attachment: Covalent attachment of a suitably protected this compound or a precursor to the solid support (e.g., Wang resin).

Modification: Performing chemical transformations on the resin-bound substrate. This could include modifications to the acetyl group or the phenyl ring.

Cleavage: Release of the modified analogue from the solid support.

Traceless linkers represent a more advanced strategy in solid-phase synthesis. nih.govnih.govresearchgate.net These linkers are designed to be cleaved from the product without leaving any residual functionality, which is particularly useful for generating compound libraries with high diversity. researchgate.net Silicon-based traceless linkers, for example, can be removed with reagents like hydrogen fluoride (B91410) (HF) or TFA, with the silicon atom being replaced by a hydrogen atom. nih.gov

Chemical Derivatization and Analogue Synthesis of this compound

The functional groups of this compound provide multiple handles for chemical derivatization and the synthesis of a wide range of analogues.

The carboxylic acid moiety is readily converted into esters and amides, which are important derivatives with potentially altered physicochemical and biological properties.

Esterification can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. More modern methods include the use of solid-supported catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays, which offer advantages in terms of ease of separation and catalyst reusability. researchgate.net

Amidation involves the coupling of the carboxylic acid with an amine. This can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct amidation can be catalyzed by metal salts like nickel chloride (NiCl₂), providing a more environmentally friendly route. nih.govsciencemadness.org

The following table provides examples of esterification and amidation reactions:

| Derivative | Reagents | Catalyst/Coupling Agent |

| Methyl ester | Methanol | Sulfuric acid |

| Ethyl ester | Ethanol | Al³⁺-montmorillonite |

| Benzyl amide | Benzylamine | NiCl₂ |

| Anilide | Aniline | DCC/HOBt |

The aromatic ring and the acetyl group are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse array of analogues.

Phenyl Ring Modifications: The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (acetyl, methoxy, and acetic acid) will influence the position of the incoming electrophile. Common modifications include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Acetyl Group Modifications: The acetyl group offers several possibilities for structural modification:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oxidation: Under certain conditions, the methyl group of the acetyl moiety can be oxidized.

Willgerodt-Kindler Reaction: This reaction can be used to convert the acetophenone (B1666503) moiety into a phenylacetamide, which can then be hydrolyzed to the corresponding phenylacetic acid.

The introduction of a chiral center can significantly impact the biological activity of a molecule. For analogues of this compound, chirality can be introduced at the α-position of the acetic acid side chain.

One approach is the asymmetric alkylation of the corresponding enolate. The use of chiral auxiliaries attached to the carboxylic acid can direct the approach of an electrophile to one face of the enolate, leading to the formation of one enantiomer in excess.

A more direct method involves the use of a chiral lithium amide as a non-covalent stereodirecting agent. This approach avoids the need for the attachment and removal of a chiral auxiliary. The arylacetic acid is deprotonated with the chiral lithium amide to form a chiral enediolate, which then reacts with an alkylating agent in a stereoselective manner.

Furthermore, asymmetric synthesis starting from a chiral precursor can be employed. For example, a chiral mandelic acid derivative could serve as a starting material, with subsequent transformations leading to the desired chiral phenylacetic acid analogue.

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is a composite of the reactivities of its individual functional groups.

Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It undergoes nucleophilic acyl substitution reactions, as seen in esterification and amidation. The mechanism of these reactions typically involves the activation of the carbonyl group, either by protonation in acidic conditions or by a coupling agent, followed by nucleophilic attack by the alcohol or amine.

Acetyl Group (Ketone): The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. It can undergo reactions such as reduction to an alcohol, and the α-protons are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles.

Methoxy Group: The methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution, as discussed in section 2.3.2. The regioselectivity of these reactions is determined by the combined directing effects of the three substituents.

The interplay between these functional groups can also lead to more complex reactions. For example, under certain conditions, intramolecular reactions could occur, although this would depend on the specific reagents and reaction conditions employed.

Investigation of Functional Group Transformations

The three primary functional groups of this compound—the acetyl ketone, the methoxy ether, and the carboxylic acid—can undergo a variety of transformations.

Transformations of the Acetyl Group: The ketone of the acetyl group is susceptible to both reduction and oxidation. Catalytic hydrogenation can reduce the acetyl group to a secondary alcohol, yielding (3-(1-hydroxyethyl)-5-methoxyphenyl)acetic acid. Conversely, under strong oxidizing conditions, the acetyl group can be converted to a carboxylic acid, although this may also affect the acetic acid side chain.

Transformations of the Methoxy Group: The methoxy group is generally stable. However, it can be cleaved to a hydroxyl group using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

Transformations of the Acetic Acid Moiety: The carboxylic acid group can undergo several common reactions. Esterification with an alcohol under acidic conditions will produce the corresponding ester. researchgate.netlumenlearning.comlibretexts.org It can also be converted to an acid chloride using reagents like thionyl chloride, which then serves as a versatile intermediate for forming amides or other acyl derivatives. lumenlearning.comlibretexts.org Additionally, phenylacetic acid and its derivatives can undergo ketonic decarboxylation under certain heating conditions to form ketones. wikipedia.org

A summary of potential functional group transformations is presented in the table below.

| Functional Group | Reagent/Condition | Product Functional Group |

| Acetyl (Ketone) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Secondary Alcohol |

| Methoxy (Ether) | Strong Acid (e.g., HBr) | Phenol (Hydroxyl) |

| Acetic Acid | Alcohol, Acid Catalyst | Ester |

| Acetic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Acetic Acid | Heat | Ketone (via decarboxylation) |

Studies on Electrophilic and Nucleophilic Reactions of the Aromatic and Aliphatic Moieties

Aromatic Moiety (Phenyl Ring): The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing acetyl and acetic acid groups. The methoxy group is an ortho-, para-director, while the acetyl and acetic acid groups are meta-directors. The positions ortho to the methoxy group (positions 2 and 6) and meta to the acetyl and acetic acid groups (positions 2, 4, and 6) are the most likely sites for electrophilic attack. Given the steric hindrance and electronic effects, the positions at C2 and C6 are the most probable sites for reactions like nitration, halogenation, and Friedel-Crafts reactions. nih.govbyjus.com

Aliphatic Moiety (Acetic Acid Side Chain): The alpha-carbon of the acetic acid side chain can participate in reactions typical of enolates after deprotonation with a strong base. This would allow for alkylation or other reactions at this position.

Carbonyl Group Reactions: The carbonyl carbon of the acetyl group is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.com For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. The carboxylic acid can undergo nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile, often after activation to a better leaving group. libretexts.orgmasterorganicchemistry.com

Photochemical and Thermochemical Reaction Pathways

Photochemical Reactions: Acetophenone and its derivatives are known to undergo distinct photochemical reactions upon exposure to UV light. studyraid.comflinders.edu.au These reactions are influenced by the nature of the excited states (nπ* and ππ*). flinders.edu.auacs.org Depending on factors like the wavelength of light and the solvent, acetophenones can undergo Norrish Type I cleavage, leading to radical generation. studyraid.com They can also act as photosensitizers, transferring energy to other molecules. studyraid.com For this compound, UV irradiation could potentially lead to radical formation at the acetyl group or other photochemical transformations on the aromatic ring. The presence of charged functional groups can significantly alter the stabilities of excited states and thus the photochemical behavior. flinders.edu.au

Thermochemical Reactions: Phenylacetic acid derivatives can undergo thermal decomposition. A common pathway is decarboxylation, especially if the alpha-position is substituted with a group that can stabilize a carbanion. wikipedia.org The stability and decomposition pathways will be influenced by the substituents on the phenyl ring. For instance, the esterification of phenylacetic acid is temperature-dependent, with yields improving up to a certain temperature and then decreasing. researchgate.net

Mechanisms of Degradation under Controlled Environmental Conditions

The degradation of this compound in the environment would likely proceed through several mechanisms, including microbial degradation and photodegradation.

Biodegradation: Bacteria have evolved pathways to degrade aromatic compounds like phenylacetic acid. nih.gov The degradation often begins with the activation of the carboxylic acid to a thioester (e.g., phenylacetyl-CoA), followed by ring-opening and further metabolism. nih.gov The methoxy and acetyl groups would likely be modified or removed during this process. The degradation can be influenced by environmental conditions, such as the presence of other organic matter and the microbial community present. nih.gov Studies have shown that phenylacetic acid can form from the degradation of other compounds like phenylalanine in the presence of lipid hydroperoxides, indicating complex degradation and formation pathways in biological and environmental systems. researchgate.netsemanticscholar.org

Photodegradation: As mentioned in the photochemical section, exposure to sunlight could initiate degradation pathways. Photolysis of phenylacetic acid can lead to fragmentation and decarboxylation. acs.org The presence of photosensitizers in the environment could accelerate this process.

Chemical Degradation: In certain aqueous environments, hydrolysis of the methoxy group could occur under acidic conditions. Oxidative degradation, initiated by reactive oxygen species, could also contribute to the breakdown of the molecule. acs.org

Biological and Pharmacological Research of 3 Acetyl 5 Methoxyphenyl Acetic Acid Pre Clinical and in Vitro

In Vitro Biological Activity Screening and Profiling

No publicly available data exists for the in vitro biological activity, screening, or profiling of (3-Acetyl-5-methoxyphenyl)acetic acid.

Assessment of Cellular Pathway Modulation

There are no available studies assessing the modulation of any cellular pathways by this compound.

Enzyme Inhibition and Activation Studies

No research detailing the effects of this compound on enzyme inhibition or activation has been found in the public domain.

Receptor Binding Assays and Ligand Displacement Studies

There are no published receptor binding assays or ligand displacement studies for this compound.

Cell-Based Functional Assays (Excluding Efficacy for Disease Treatment)

No cell-based functional assays for this compound, excluding those for disease treatment efficacy, are available in the scientific literature.

Pharmacological Target Identification and Validation

Due to the absence of primary biological activity research, there has been no identification or validation of pharmacological targets for this compound.

Elucidation of Molecular Targets and Ligand-Receptor Interactions

There is no available information elucidating the molecular targets or ligand-receptor interactions of this compound.

Target Occupancy and Affinity Profiling

No studies detailing the binding affinity, target engagement, or occupancy of this compound with any specific biological targets (e.g., enzymes, receptors) were identified.

Proteomic and Metabolomic Approaches for Target Discovery

There is no available research indicating the use of proteomic or metabolomic approaches to identify the cellular targets or pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No literature was found describing SAR studies centered on this compound. Consequently, information regarding the rational design of analogue libraries, the correlation of its structural motifs with biological responses, or the development of pharmacophore models based on this scaffold is not available.

Mechanistic Studies of Biological Action at the Cellular and Molecular Level

There are no published mechanistic studies that elucidate the biological action of this compound at a cellular or molecular level.

Intracellular Signaling Pathway Elucidation

There is no available research detailing the elucidation of intracellular signaling pathways affected by this compound.

Gene Expression and Protein Regulation Studies

No studies have been identified that investigate the effects of this compound on gene expression or protein regulation.

Investigation of Cellular Uptake and Subcellular Distribution in Model Systems (Excluding Pharmacokinetics)

Information regarding the cellular uptake and subcellular distribution of this compound in model systems is not available in the current body of scientific literature.

Studies on Oxidative Stress and Antioxidant Mechanisms (if applicable and purely mechanistic)

There are no published mechanistic studies on the effects of this compound on oxidative stress or its potential antioxidant mechanisms.

Computational Chemistry and Cheminformatics for 3 Acetyl 5 Methoxyphenyl Acetic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule, or ligand, with a macromolecular target, typically a protein. This approach is fundamental in drug discovery and molecular biology to hypothesize the binding mode and affinity of a compound.

Ligand-Protein Interaction Prediction and Visualization

This area of study focuses on predicting how (3-Acetyl-5-methoxyphenyl)acetic acid would bind to the active site of a specific protein. A typical investigation would involve:

Target Selection: Identifying a biologically relevant protein target whose function might be modulated by a molecule with the structural features of this compound.

Docking Simulation: Using software to place the 3D structure of the compound into the binding site of the protein in various orientations and conformations.

Interaction Analysis: Identifying and visualizing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

A detailed study would present images of the predicted binding pose and a table summarizing the key interacting amino acid residues and the nature of the interactions. However, no such specific docking studies for this compound have been published.

Computational Estimation of Binding Affinities

Following the prediction of a binding mode, computational methods are used to estimate the binding affinity, which correlates with the inhibitory or activating potential of the compound. This is often expressed as a docking score or a calculated binding free energy (ΔG).

Scoring Functions: Docking programs use scoring functions to rank different binding poses. A lower score typically indicates a more favorable interaction.

Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of binding affinity.

Results would typically be presented in a data table comparing the calculated binding affinities of this compound against a known inhibitor or the natural substrate of the target protein. No such binding affinity estimations are available in the literature for this compound.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. The flexibility of the acetic acid side chain and its orientation relative to the phenyl ring are crucial for its interaction with biological targets.

Systematic or Stochastic Search: Algorithms are used to explore the potential energy surface of the molecule to find stable, low-energy conformers.

Energy Landscapes: A plot of molecular energy versus conformational coordinates (like dihedral angles) would illustrate the relative stability of different conformers and the energy barriers between them.

This analysis would yield data on the preferred 3D structures of the molecule in a given environment. A table of low-energy conformers and their relative energies would be standard. At present, a specific conformational analysis and energy landscape study for this compound has not been reported.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic properties of a molecule. These calculations provide deep insights into a molecule's structure, stability, and reactivity.

Elucidation of Electronic Structure and Charge Distribution

This analysis focuses on understanding how electrons are distributed within the this compound molecule.

Molecular Orbitals: Calculations would determine the shapes and energies of the molecular orbitals, which are crucial for chemical bonding and reactivity.

Electron Density and Electrostatic Potential: These calculations would reveal the electron-rich and electron-poor regions of the molecule. An electrostatic potential map would visualize areas that are likely to engage in electrostatic interactions, with red indicating negative potential (e.g., around the oxygen atoms) and blue indicating positive potential.

Partial Atomic Charges: A table of calculated partial charges on each atom would quantify the charge distribution.

Such studies, often performed using Density Functional Theory (DFT), are foundational for understanding the molecule's behavior. However, specific literature detailing the electronic structure of this compound is not available.

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy and location of the HOMO indicate the ability and site of a molecule to donate electrons (nucleophilicity). The energy and location of the LUMO indicate the ability and site to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

A detailed study would present visualizations of the HOMO and LUMO surfaces and a data table listing their energies and the HOMO-LUMO gap. This information is currently not published for this compound.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis shifts)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, which can be used to interpret experimental spectra or to predict the spectral characteristics of yet-to-be-synthesized analogues.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. For this compound, key vibrational modes include the carbonyl (C=O) stretches of the acetyl and carboxylic acid groups, the O-H stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and various aromatic C-H and C=C bending and stretching modes. Studies on structurally related compounds, such as acetophenone (B1666503), have shown a good correlation between vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level and experimental results. researchgate.net These calculations can help assign peaks in an experimental spectrum to specific molecular vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be accurately predicted using computational software. acdlabs.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts. For this compound, predictions would delineate the distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the acetyl and methoxy (B1213986) methyl protons, and the acidic proton of the carboxyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) by modeling the excitation of electrons from occupied to unoccupied molecular orbitals, such as the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Below is a table of expected vibrational frequencies for the key functional groups in this compound, based on typical ranges and computational studies of similar molecules. researchgate.netacs.orgnih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Carboxylic Acid | C=O stretch | 1730 - 1700 |

| Acetyl Group | C=O stretch | 1700 - 1680 |

| Aromatic Ring | C=C stretches | 1600 - 1450 |

| Methoxy Group | C-O stretch | 1275 - 1200 |

| Acetic Acid Group | C-O stretch | 1320 - 1210 |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. arabjchem.orgnih.gov For a compound like this compound, which shares structural features with non-steroidal anti-inflammatory drugs (NSAIDs), QSAR modeling is a powerful tool for optimizing its potential therapeutic effects, such as the inhibition of cyclooxygenase (COX) enzymes. arabjchem.orgresearchgate.net

A QSAR model is fundamentally an equation that relates biological activity (e.g., IC₅₀) to calculated molecular descriptors. researchgate.net The development of such a model involves a series of steps: curating a dataset of structurally related compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.gov

The development of a predictive QSAR model for analogues of this compound would begin with the synthesis and biological evaluation of a library of related compounds. These compounds would be tested for a specific biological activity, for instance, their ability to inhibit COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. proteinstructures.comderpharmachemica.com

Once activity data is obtained, a model can be built using various statistical or machine learning techniques. mdpi.com

Multiple Linear Regression (MLR): This method generates a simple linear equation relating activity to a few key descriptors. semanticscholar.orgnih.gov

Partial Least Squares (PLS): A technique suitable for datasets where the number of descriptors is large or descriptors are inter-correlated.

Machine Learning Methods: Algorithms like Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity, often leading to more robust and predictive models. researchgate.netnih.gov

The ultimate goal is to create a model that can accurately predict the anti-inflammatory activity of new, untested analogues of this compound, thereby guiding synthetic efforts toward more potent and selective compounds.

The core of any QSAR model is the correlation between molecular descriptors and experimental data. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a series of compounds based on the this compound scaffold, these descriptors would be calculated and correlated with their measured biological activities (e.g., pIC₅₀).

Key classes of descriptors relevant to NSAID-like molecules include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include HOMO and LUMO energies, dipole moment, and atomic charges. They are crucial for modeling interactions with the active site of a target protein. nih.govnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. They are important for ensuring a good fit within a receptor's binding pocket.

Hydrophobic Descriptors: Lipophilicity, commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor for drug absorption and binding to hydrophobic pockets in enzymes like COX. arabjchem.orgresearchgate.net

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

A successful QSAR model will identify the combination of these descriptors that best explains the variance in the observed experimental activity. For example, a model for COX inhibition might find that higher activity correlates with increased lipophilicity and a specific electronic charge distribution on the carboxylic acid group.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Hydrophobic | LogP, Molar Refractivity (MR) | Governs membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Influences electrostatic interactions and reactivity at the active site. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket of a receptor. |

| Topological | Connectivity Indices (e.g., Randić index) | Encodes information about molecular size, shape, and branching. |

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has true predictive power for new compounds. scribd.comtaylorfrancis.com A model that fits the data it was trained on perfectly but fails to predict new data is of little practical use. Validation is typically divided into two main categories: internal and external validation. basicmedicalkey.comresearchgate.net

Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. The most common technique is cross-validation.

Leave-One-Out (LOO) Cross-Validation: In this iterative process, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The predictive ability is assessed by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. taylorfrancis.com

External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The model is developed using only the training set and then used to predict the activities of the compounds in the test set, which were not used during model development. The predictive ability is measured by parameters like the predictive R² (R²_pred). basicmedicalkey.comresearchgate.net

Another key aspect of validation is defining the model's Applicability Domain (AD) . The AD defines the chemical space of molecules for which the model is expected to make reliable predictions. basicmedicalkey.comresearchgate.net Predictions for compounds that fall outside this domain are considered less reliable.

| Validation Type | Method | Key Metric(s) | Purpose |

| Internal | Leave-One-Out (LOO) Cross-Validation | Q² (Cross-validated R²) | To assess the robustness and stability of the model. |

| Internal | y-Randomization | R², Q² of randomized models | To ensure the model is not the result of a chance correlation. |

| External | Test Set Prediction | R²_pred (Predictive R²) | To evaluate the model's ability to predict the activity of new, unseen data. |

Cheminformatics Approaches for Analogues Design and Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, these approaches can be used to systematically design and prioritize new analogues with improved properties, such as enhanced potency, better selectivity (e.g., for COX-2 over COX-1), or more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.goveurekaselect.com If this compound is identified as a hit compound, it can serve as a starting point or "scaffold" for a virtual screening campaign.

The process involves several steps:

Library Design: A virtual library of analogues is created based on the scaffold of this compound. This is done by systematically modifying its functional groups. For example, the acetyl group could be replaced with other acyl groups, the methoxy group could be moved to a different position or replaced with other substituents (e.g., -Cl, -F, -CH₃), and the acetic acid side chain could be elongated or modified. nih.gov

Target Preparation: A 3D structure of the biological target (e.g., the COX-2 enzyme) is obtained, often from X-ray crystallography.

Docking and Scoring: Each compound in the virtual library is computationally "docked" into the active site of the target protein. nih.gov Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site. A scoring function then estimates the binding affinity (e.g., binding energy).

Hit Selection: Compounds are ranked based on their docking scores and other criteria (e.g., predicted ADMET properties, adherence to Lipinski's Rule of Five). The top-ranked compounds are selected as "hits" for chemical synthesis and experimental testing. derpharmachemica.comresearchgate.net

This approach allows for the rapid and cost-effective evaluation of thousands or even millions of potential drug candidates, focusing laboratory resources on the most promising molecules. nih.gov

| Scaffold Position | R¹ (Acetyl Group Position) | R² (Methoxy Group Position) | R³ (Acetic Acid Group) |

| Parent Compound | -COCH₃ | -OCH₃ | -CH₂COOH |

| Analogue Example 1 | -COCF₃ | -OCH₃ | -CH₂COOH |

| Analogue Example 2 | -COCH₃ | -Cl | -CH₂COOH |

| Analogue Example 3 | -COCH₃ | -OCH₃ | -CH(CH₃)COOH (like Ibuprofen) |

| Analogue Example 4 | -SO₂NH₂ | -OCH₃ | -CH₂COOH |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are two closely related and highly effective computational strategies in drug design aimed at discovering novel compounds with improved pharmacological profiles. Scaffold hopping involves the replacement of a molecule's core structure with a different chemical scaffold while preserving the original orientation of its key functional groups. Bioisosteric replacement, on the other hand, focuses on the substitution of specific functional groups with others that have similar physicochemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or reducing toxicity.

For this compound, these strategies can be systematically applied to its phenylacetic acid core and its functional group appendages. The phenylacetic acid moiety itself can be considered a scaffold that can be replaced with various heterocyclic or carbocyclic cores. Such modifications can lead to significant changes in the molecule's three-dimensional shape and electronic properties, potentially resulting in altered binding affinities for biological targets.

Scaffold Hopping:

Computational approaches to scaffold hopping for this compound would involve searching virtual libraries of chemical scaffolds that can maintain the spatial arrangement of the acetyl, methoxy, and acetic acid side chains. Algorithms can be employed to identify scaffolds that present these functionalities at similar vector orientations to the original phenyl ring. This can lead to the discovery of entirely new chemical classes with similar biological activities.

Hypothetical Scaffold Hops for this compound:

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Phenyl | Pyridine, Pyrimidine, Thiophene, Furan | Introduction of heteroatoms can modulate solubility, metabolic stability, and hydrogen bonding capabilities. |

| Phenyl | Indole, Benzofuran | Fused ring systems can explore larger binding pockets and introduce new interaction points. |

| Phenyl | Cyclohexyl, Cyclopentyl | Saturated rings can improve metabolic stability by removing sites of aromatic oxidation. |

Bioisosteric Replacement:

The functional groups of this compound—the acetyl, methoxy, and carboxylic acid moieties—are prime candidates for bioisosteric replacement. In silico methods can predict the impact of these replacements on properties such as lipophilicity, pKa, and metabolic stability, guiding the selection of the most promising modifications.

Potential Bioisosteric Replacements for the Functional Groups of this compound:

| Functional Group | Potential Bioisosteres | Predicted Impact |

| Acetyl (-COCH₃) | -CN, -SO₂CH₃, -C(O)NH₂, Oxadiazole | Modulate electronic properties and hydrogen bonding potential. |

| Methoxy (-OCH₃) | -F, -Cl, -CH₃, -CF₃, -SCH₃ | Alter lipophilicity, metabolic stability, and steric profile. |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic acid, Acylsulfonamide | Mimic the acidic nature while potentially improving oral bioavailability and metabolic stability. nih.govnih.govopenaccessjournals.com |

In Silico Retrosynthetic Path Planning

Once promising new analogs of this compound have been designed through scaffold hopping or bioisosteric replacement, the next critical step is to devise a viable synthetic route. In silico retrosynthetic path planning has emerged as a powerful tool to address this challenge. These computational methods utilize vast databases of chemical reactions and sophisticated algorithms to deconstruct a target molecule into simpler, commercially available starting materials. synthiaonline.comsynthiaonline.com

A typical retrosynthetic analysis for this compound might begin by disconnecting the acetic acid side chain, a common transformation in the synthesis of phenylacetic acids. Subsequent disconnections would then focus on the introduction of the acetyl and methoxy groups onto the aromatic ring.

A Plausible In Silico Retrosynthetic Pathway for this compound:

| Retrosynthetic Step | Precursor Molecule(s) | Key Reaction Type |

| Disconnection of Acetic Acid Side Chain | 1-(3-bromo-5-methoxyphenyl)ethan-1-one | Palladium-catalyzed cross-coupling (e.g., with a malonate equivalent) followed by hydrolysis and decarboxylation. |

| Disconnection of Acetyl Group | 1-bromo-3,5-dimethoxybenzene | Friedel-Crafts acylation. |

| Disconnection of Methoxy Group | 3,5-dibromophenol | Williamson ether synthesis. |

Advanced Analytical and Characterization Methodologies for 3 Acetyl 5 Methoxyphenyl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of (3-Acetyl-5-methoxyphenyl)acetic acid, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | ~7.5 - 7.8 | Singlet | 1H |

| Aromatic H | ~7.2 - 7.4 | Singlet | 1H |

| Aromatic H | ~7.0 - 7.2 | Singlet | 1H |

| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (B1212753) (-CH₂COOH) | ~3.6 | Singlet | 2H |

| Acetyl (-COCH₃) | ~2.6 | Singlet | 3H |

| Carboxylic Acid (-COOH) | ~10.0 - 12.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O, Acetyl) | ~198 |

| Carbonyl (C=O, Carboxylic Acid) | ~175 |

| Aromatic C-O | ~160 |

| Aromatic C-C=O | ~138 |

| Aromatic C-H | ~125 |

| Aromatic C-H | ~122 |

| Aromatic C-H | ~115 |

| Aromatic C-CH₂ | ~135 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂COOH) | ~40 |

| Acetyl (-COCH₃) | ~26 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range carbon-proton correlations, respectively. These 2D experiments are crucial for definitively assigning the signals of the aromatic protons and carbons, confirming the substitution pattern of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (High-Resolution MS, Tandem MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular weight of this compound (C₁₁H₁₂O₄), which has a calculated molecular weight of approximately 208.21 g/mol . An exact mass measurement would confirm the elemental formula.

Tandem MS (MS/MS): Tandem mass spectrometry would involve the selection of the molecular ion peak followed by collision-induced dissociation to generate characteristic fragment ions. The expected fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the acetyl group (-COCH₃), and the methoxy group (-OCH₃), providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 165 | [M - COCH₃]⁺ |

| 163 | [M - COOH]⁺ |

| 149 | [M - COOH - CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid and the acetyl group, the C-O stretches of the ether and carboxylic acid, and the aromatic C-H and C=C stretches.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Acetyl) | 1675-1695 | Strong |

| C=C (Aromatic) | 1580-1620 | Medium |

| C-O (Ether & Acid) | 1200-1300 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring in this compound is expected to give rise to characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be determined experimentally. These parameters are useful for quantitative analysis of the compound.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.

Method Development: A typical method would involve a C18 stationary phase, which is non-polar. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be adjusted to be below the pKa of the carboxylic acid group (typically around 4-5) to ensure it is in its neutral form, leading to better retention and peak shape. Gradient elution may be employed to optimize the separation of the target compound from any impurities. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by UV-Vis spectroscopy.

Method Validation: A developed HPLC method would need to be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Data Table: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, this compound, with its polar carboxylic acid group, exhibits low volatility and is prone to thermal degradation at the high temperatures typically used in GC. To overcome these limitations, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for carboxylic acids and ketones, both functional groups present in the target molecule, include silylation and esterification.

Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.comusherbrooke.ca The resulting TMS ester is significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC analysis. lmaleidykla.lt The ketone group in this compound can also be derivatized, for instance, through methoximation prior to silylation, to prevent tautomerization and the formation of multiple derivatives. youtube.com

Esterification: This method involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. Reagents like diazomethane (B1218177) or alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., BF3) are commonly used. researchgate.net Esterification effectively reduces the polarity and increases the volatility of the analyte.

The choice of derivatization reagent and reaction conditions is critical and needs to be optimized for this compound to ensure complete reaction and avoid the formation of byproducts. The analysis of these volatile derivatives is typically performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

| Derivatization Technique | Reagent Example | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | BSTFA + 1% TMCS | Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COOSi(CH3)3) | High volatility, thermally stable, suitable for GC-MS. researchgate.net |

| Esterification | BF3 in Methanol | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) | Creates stable derivatives, selective for acids. restek.com |

| Methoximation | Methoxyamine hydrochloride | Ketone (C=O) | Oxime (=N-OCH3) | Prevents tautomerization of the keto group. youtube.com |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the identification of unknown compounds such as metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and powerful tool for the analysis of this compound in complex matrices like biological fluids or reaction mixtures. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.com This allows for the separation of the compound from other components based on polarity.

Coupling the LC system to a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), enables sensitive and selective detection. nih.gov Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound, which can be readily ionized in solution. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, high specificity and quantitative accuracy can be achieved. nih.gov For metabolite identification, high-resolution mass spectrometry (HRMS) is invaluable as it provides accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. ijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization as described in the previous section, GC-MS is an excellent technique for the analysis of this compound in complex mixtures. oup.comnih.gov The high separation efficiency of capillary GC combined with the identification power of MS allows for the resolution and identification of numerous components in a single run. nih.gov The fragmentation patterns observed in the electron ionization (EI) mass spectra provide structural information that can be used to confirm the identity of the derivatized compound and to elucidate the structures of its metabolites.

| Technique | Separation Principle | Ionization Method | Application for this compound |

|---|---|---|---|

| LC-MS/MS | Partitioning between a stationary phase and a liquid mobile phase. | Electrospray Ionization (ESI) | Analysis in biological fluids, metabolite identification, quantitative analysis. nih.govnih.gov |

| GC-MS | Partitioning between a stationary phase and a gaseous mobile phase. | Electron Ionization (EI) | Analysis of volatile derivatives, identification of metabolites after derivatization. nih.gov |

Enantiomeric Separation and Purity Assessment (Chiral Chromatography)

This compound does not possess a chiral center in its structure. Therefore, it exists as a single achiral molecule and does not have enantiomers. The concepts of enantiomeric separation and purity assessment using chiral chromatography are not applicable to this specific compound. Chiral chromatography is a specialized technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. libretexts.orglibretexts.org This is crucial for many pharmaceutical compounds where one enantiomer may have therapeutic effects while the other may be inactive or even harmful. phenomenex.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. khanacademy.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including arylpropionic acid derivatives. nih.govchiralpedia.comspringernature.comnih.gov

While not directly relevant to this compound, the principles of chiral chromatography are fundamental in the analysis of many related chiral phenylacetic acid derivatives.

Crystallographic Analysis and Solid-State Characterization

The solid-state properties of a compound are critical for its handling, formulation, and stability. Crystallographic and thermal analysis techniques provide detailed information about the crystal structure and physical behavior of the solid form of this compound.

X-ray Diffraction (XRD) for Single Crystal and Powder Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD can provide a precise determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This detailed structural information is invaluable for understanding the compound's chemical behavior.

Polymorphism Studies and Amorphous Forms Characterization

Polymorphism: This is the ability of a solid material to exist in more than one crystalline form or arrangement. Different polymorphs of a compound can have different physical properties, including melting point, solubility, and stability. Polymorphism studies are crucial in the pharmaceutical industry, as different polymorphs can affect a drug's bioavailability and shelf-life. A polymorphism screen for this compound would involve crystallizing the compound from a variety of solvents and under different conditions to identify any potential polymorphs. Each new crystalline form would be characterized by techniques such as PXRD, thermal analysis, and spectroscopy.

Amorphous Forms: An amorphous solid lacks the long-range ordered structure of a crystalline material. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. The presence of an amorphous form of this compound could be identified by the absence of sharp peaks in its PXRD pattern, instead showing a broad halo.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing information on its purity and crystalline form. The presence of multiple melting peaks could indicate polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its thermal stability and decomposition temperature. A significant mass loss at a specific temperature range would indicate the point at which the compound begins to break down.

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions, polymorphism. | A sharp endothermic peak at the melting point. Multiple peaks may suggest polymorphism. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of solvates. | A stable baseline until the onset of decomposition, followed by a significant mass loss. |

Advanced Microscopic Techniques for Material Science Applications

While advanced microscopic techniques are pivotal in material science for understanding the morphology, structure, and surface properties of chemical compounds, their specific application to this compound has not been documented in accessible research. Methodologies such as electron microscopy and atomic force microscopy, which provide high-resolution imaging and characterization, are yet to be reported for this particular compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface features and internal structure of materials at the micro and nanoscale. These techniques are widely used to determine particle size, shape, and aggregation, as well as to identify different phases and defects within a material.

A diligent search of scientific literature did not yield any specific studies that have utilized SEM or TEM for the morphological or nanostructural analysis of this compound. Consequently, there are no available micrographs or detailed research findings to report on the particle morphology, crystal structure, or other ultrastructural features of this compound as determined by these methods.

In the broader context of related compounds, such as phenylacetic acid derivatives, electron microscopy has been employed to characterize nanoparticles and other formulations. For instance, TEM has been used to observe the morphology of block copolymer nanoparticles encapsulating phenylacetic acid. Such studies highlight the potential utility of these techniques in future research on this compound.

Table 1: Hypothetical Data Table for SEM Analysis of this compound This table is for illustrative purposes only, as no actual data has been found.

| Parameter | Measurement Range | Average Value | Observations |

|---|---|---|---|

| Particle Size | N/A | N/A | N/A |

| Particle Shape | N/A | N/A | N/A |

| Surface Texture | N/A | N/A | N/A |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale precision. Beyond topography, AFM can also map various localized properties such as friction, adhesion, and elasticity.

Similar to the case with electron microscopy, there is a lack of published research detailing the use of AFM for the characterization of this compound. Therefore, no specific data on its surface topography, roughness, or other nanoscale surface properties are available. The application of AFM could potentially reveal valuable information about the crystalline packing, surface defects, and mechanical properties of this compound at the nanoscale.

Studies on other organic acids and functionalized surfaces have demonstrated the power of AFM in revealing detailed surface characteristics that are not accessible with other methods.

Table 2: Hypothetical Data Table for AFM Analysis of this compound This table is for illustrative purposes only, as no actual data has been found.

| Parameter | Measurement Range | Average Value | Observations |

|---|---|---|---|

| Surface Roughness (Rq) | N/A | N/A | N/A |

| Peak-to-Valley Height | N/A | N/A | N/A |

| Adhesion Force | N/A | N/A | N/A |

Biocatalysis and Biotransformation Studies of 3 Acetyl 5 Methoxyphenyl Acetic Acid Non Human Systems

Enzymatic Synthesis and Derivatization of (3-Acetyl-5-methoxyphenyl)acetic acid

No studies have been found that report on the identification or screening of enzymes for the synthesis or modification of this compound.

There is no available information regarding the optimization of biocatalytic reactions involving this compound.

Research on the use of biocatalysts to produce chiral analogues of this compound has not been identified.

Microbial Transformations of this compound

No literature exists detailing the screening of microorganisms for their ability to transform this compound.